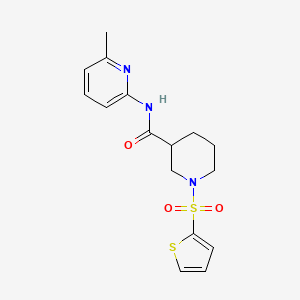

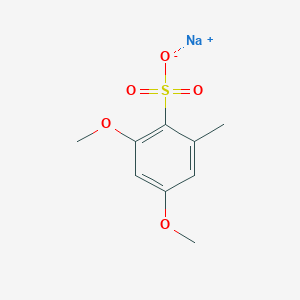

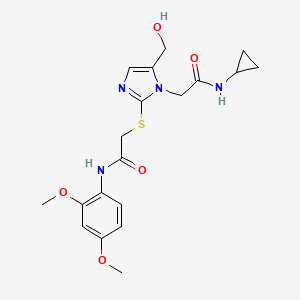

![molecular formula C19H15N5O2 B2511673 6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide CAS No. 2034634-04-1](/img/structure/B2511673.png)

6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide” is a chemical compound with the linear formula C22H19N3O2 . It belongs to the class of compounds known as imidazo[1,2-a]pyridines, which have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of 2-aminopyridines with α-bromoketones . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have indicated that derivatives of imidazo[1,2-a]pyridine can act as potent inhibitors of PI3K, a key enzyme in cancer progression . This makes it a promising candidate for developing new anticancer therapies.

Antibacterial Applications

Imidazo[1,2-a]pyridine derivatives, including this compound, have been explored for their antibacterial properties. They have demonstrated effectiveness against a range of bacterial strains, making them valuable in the development of new antibiotics . This is particularly important in the context of rising antibiotic resistance.

Antifungal Research

Similar to their antibacterial properties, these compounds have also been investigated for their antifungal activities. They have shown efficacy against various fungal pathogens, which could lead to new treatments for fungal infections .

Antiviral Applications

Research has also explored the antiviral potential of imidazo[1,2-a]pyridine derivatives. These compounds have been found to inhibit the replication of certain viruses, suggesting their use in developing antiviral drugs . This could be particularly useful in managing viral outbreaks and infections.

Anti-inflammatory Research

The anti-inflammatory properties of this compound have been studied, showing promise in reducing inflammation. This makes it a potential candidate for treating inflammatory diseases and conditions . Its mechanism of action involves modulating inflammatory pathways, which could provide relief in chronic inflammatory conditions.

Neuroprotective Applications

There is growing interest in the neuroprotective effects of imidazo[1,2-a]pyridine derivatives. These compounds have been investigated for their potential to protect neurons from damage, which is crucial in treating neurodegenerative diseases like Alzheimer’s . Their ability to cross the blood-brain barrier and exert protective effects on brain cells is particularly noteworthy.

Cardiovascular Research

This compound has also been explored for its cardiovascular benefits. Studies suggest that it may help in managing cardiovascular diseases by modulating relevant biological pathways . This includes potential applications in treating conditions like hypertension and atherosclerosis.

Drug Development and Synthesis

Beyond specific therapeutic applications, this compound is valuable in the broader field of drug development. Its unique chemical structure serves as a scaffold for synthesizing new derivatives with enhanced biological activities . This makes it a versatile tool in medicinal chemistry for developing a wide range of therapeutic agents.

将来の方向性

Imidazo[1,2-a]pyridines have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow to obtain the target products in one synthetic stage with high yields, is an urgent task .

特性

IUPAC Name |

6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c1-26-16-11-14(20-12-21-16)19(25)23-18-17(13-7-3-2-4-8-13)22-15-9-5-6-10-24(15)18/h2-12H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABLYXSTNNQTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

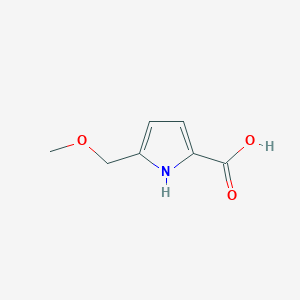

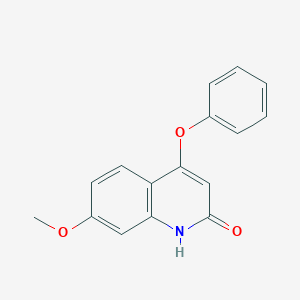

![2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2511596.png)

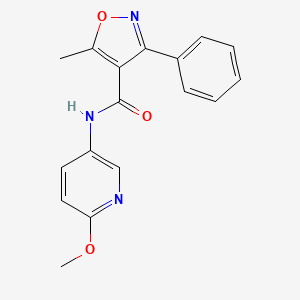

![2-[1-(1,2,5-Dithiazepan-5-yl)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2511597.png)

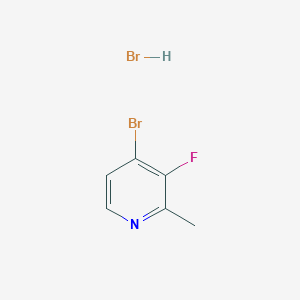

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2511602.png)

![(Z)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2511611.png)